1-Cyclopentyl-1H-indole-3-carbaldehyde 1-Cyclopentyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 151409-83-5
VCID: VC21291821
InChI: InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2
SMILES: C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

1-Cyclopentyl-1H-indole-3-carbaldehyde

CAS No.: 151409-83-5

Cat. No.: VC21291821

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-1H-indole-3-carbaldehyde - 151409-83-5

Specification

CAS No. 151409-83-5
Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name 1-cyclopentylindole-3-carbaldehyde
Standard InChI InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2
Standard InChI Key JTCDNBKTOGJFBY-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O
Canonical SMILES C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O

Introduction

Chemical Properties and Structure

Molecular Identification and Physical Properties

1-Cyclopentyl-1H-indole-3-carbaldehyde is characterized by several defining properties that distinguish it as a unique chemical entity within the indole derivative family. The compound is identified by the following parameters:

ParameterValue
CAS Number151409-83-5
Molecular FormulaC₁₄H₁₅NO
Molecular Weight213.27 g/mol
IUPAC Name1-cyclopentylindole-3-carbaldehyde
Standard InChIInChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2
Standard InChIKeyJTCDNBKTOGJFBY-UHFFFAOYSA-N
SMILESC1CCC(C1)N2C=C(C3=CC=CC=C32)C=O

The compound's structure features an indole heterocycle with a cyclopentyl ring attached to the nitrogen atom (position 1) and an aldehyde group at position 3. This structural arrangement contributes to its specific chemical behavior and reactivity patterns.

Structural Characteristics

The molecular structure of 1-Cyclopentyl-1H-indole-3-carbaldehyde combines several key features that influence its chemical behavior:

  • The indole core provides an electron-rich aromatic system that can participate in various electrophilic substitution reactions.

  • The cyclopentyl group attached to the nitrogen atom alters the electronic distribution within the indole ring system, affecting reactivity patterns.

  • The aldehyde functional group at position 3 serves as a reactive site for numerous transformations, including condensation reactions.

  • The combination of these structural elements creates a molecule with distinct reactivity that can be exploited in synthetic applications.

Synthesis Methods

Vilsmeier-Haack Reaction Application

The Vilsmeier-Haack reaction represents a critical method for introducing the formyl group at the 3-position of indoles. Recent advancements have developed catalytic versions of this reaction, which could be applicable to the synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde.

This catalytic approach employs a P(III)/P(V)=O cycle, where a halo-phosphonium ion serves as a surrogate for POCl₃, the traditional reagent in Vilsmeier-Haack formylations. The reaction proceeds under mild conditions, making it suitable for late-stage formylation of functionalized indoles .

The process typically involves:

  • Formation of an iminium salt from DMF and the phosphorus reagent

  • Electrophilic attack on the indole at the 3-position

  • Hydrolysis to reveal the aldehyde functionality

This method has demonstrated compatibility with various functional groups, suggesting its potential applicability to the synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde from 1-cyclopentylindole .

Chemical Reactivity

Reactions with Carbonyl Compounds

1-Cyclopentyl-1H-indole-3-carbaldehyde exhibits characteristic reactivity associated with aromatic aldehydes, particularly in condensation reactions with other carbonyl compounds. A notable example is the reaction with substituted acetophenones to form indolylchalcones.

This condensation process typically proceeds as follows:

  • Base-catalyzed (e.g., KOH in ethanol) deprotonation of the acetophenone to form an enolate

  • Nucleophilic attack of the enolate on the aldehyde carbon

  • Subsequent dehydration to yield the α,β-unsaturated ketone (chalcone) structure

The resulting indolylchalcones are characterized by their spectral data (IR, NMR, and MS) and are of significant interest in medicinal chemistry due to their potential biological activities.

Related Compounds and Comparative Analysis

Structural Analogs

Several compounds share structural similarities with 1-Cyclopentyl-1H-indole-3-carbaldehyde, each with distinct characteristics:

CompoundStructural Relation to 1-Cyclopentyl-1H-indole-3-carbaldehydeKey Differences
2-Cyclopentyl-1H-indole-3-carbaldehydePosition isomerCyclopentyl group at C-2 instead of N-1
1-Cyclopentyl-1H-pyrrole-3-carbaldehydeRing system variantPyrrole core instead of indole (smaller heterocycle)
1H-Indole-3-carbaldehydeParent compoundLacks the cyclopentyl substituent
2-Cyclopentyl-1H-benzo[g]indole-3-carbaldehydeExtended ring systemAdditional fused benzene ring

These structural relationships provide valuable insights into how specific modifications affect the chemical and biological properties of these compounds.

Position Isomerism Effects

The positional isomerism between 1-Cyclopentyl-1H-indole-3-carbaldehyde and 2-Cyclopentyl-1H-indole-3-carbaldehyde represents a significant structural variation with potential implications for reactivity and biological activity.

In 1-Cyclopentyl-1H-indole-3-carbaldehyde, the cyclopentyl group is attached to the nitrogen atom, altering the electronic distribution within the indole ring while maintaining the reactivity of the 2- and 3-positions. Conversely, in the 2-position isomer, the cyclopentyl group directly influences the π-electron system of the indole core, potentially leading to different chemical behavior and biological interactions .

This positional difference may affect:

  • The electrophilic substitution reactivity of the indole ring

  • The reactivity of the aldehyde group

  • The compound's binding affinity with biological targets

  • Pharmacokinetic properties such as lipophilicity and metabolic stability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator